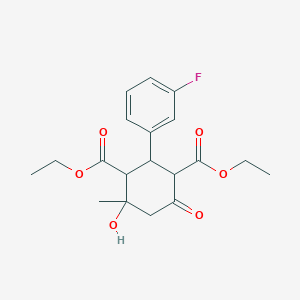![molecular formula C18H17N3OS2 B282634 N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea](/img/structure/B282634.png)
N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. ABT-594 is a potent agonist of nicotinic acetylcholine receptors (nAChRs) and has been shown to have analgesic effects in animal models.
作用机制
N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea is a potent agonist of nAChRs, which are ion channels that are widely expressed in the nervous system. When N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea binds to nAChRs, it causes the channels to open, leading to the influx of positively charged ions such as calcium and sodium. This influx of ions leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in pain modulation and mood regulation.
Biochemical and Physiological Effects
N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea has been shown to have potent analgesic effects in animal models. It has also been shown to reduce nicotine withdrawal symptoms, suggesting that it may be effective in helping people quit smoking. N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea has been shown to have some side effects, including nausea and vomiting, but these effects are generally mild and transient.
实验室实验的优点和局限性
N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea has several advantages for lab experiments. It is a highly potent and selective agonist of nAChRs, which makes it an ideal tool for studying the role of these receptors in pain modulation and other physiological processes. However, N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea has some limitations as well. It is a synthetic compound that may not accurately reflect the effects of endogenous ligands, and it has some side effects that may limit its use in certain experiments.
未来方向
There are several future directions for research on N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea. One area of interest is the potential use of N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea as a therapeutic agent for chronic pain. There is evidence to suggest that N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea may be effective in treating chronic pain in humans, and further research is needed to explore this potential. Another area of interest is the potential use of N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea as a smoking cessation aid. There is evidence to suggest that N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea may reduce nicotine withdrawal symptoms, and further research is needed to explore this potential. Finally, further research is needed to explore the biochemical and physiological effects of N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea, as well as its potential side effects and limitations.
合成方法
The synthesis of N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea involves a multi-step process that begins with the reaction of 2-aminobenzothiazole with 4-methoxybenzyl chloride to form 4-(1,3-benzothiazol-2-ylmethoxy)aniline. This intermediate is then reacted with thiophosgene to form the corresponding thiourea. The final step involves the reaction of the thiourea with allyl bromide to form N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea.
科学研究应用
N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea has been extensively studied for its potential as a therapeutic agent. It has been shown to have analgesic effects in animal models, and there is evidence to suggest that it may be effective in treating chronic pain in humans. N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea has also been studied for its potential as a smoking cessation aid, as it has been shown to reduce nicotine withdrawal symptoms in animal models.
属性
分子式 |
C18H17N3OS2 |
|---|---|
分子量 |
355.5 g/mol |
IUPAC 名称 |
1-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C18H17N3OS2/c1-2-11-19-18(23)20-13-7-9-14(10-8-13)22-12-17-21-15-5-3-4-6-16(15)24-17/h2-10H,1,11-12H2,(H2,19,20,23) |
InChI 键 |
IAMDKEVNVYFBAQ-UHFFFAOYSA-N |
SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3S2 |
规范 SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(4-Chlorophenyl)-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282558.png)
![3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282560.png)
![1-(4-chlorophenyl)-4-(1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinone](/img/structure/B282561.png)
![5-[(Butylcarbamoyl)amino]-2-chlorobenzoic acid](/img/structure/B282565.png)
![2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282567.png)
![2-{[4-(2-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide](/img/structure/B282572.png)
![2-{[4-(5-bromo-2-hydroxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide](/img/structure/B282573.png)
![2-{[4-(4-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B282574.png)
![2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-pentylacetamide](/img/structure/B282575.png)
![N-(4-chlorophenyl)-2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282576.png)
![N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282579.png)
![2-{[4-(3,4-dimethoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B282580.png)
![2-{[4-(3,4-dimethoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B282581.png)